N-(2,4-difluorophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of difluorophenyl and pyrazolyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole derivative. This intermediate undergoes further reactions with appropriate reagents to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(2,4-difluorophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
- 1-(2,4-difluorophenyl)methyl-1H-pyrazol-4-amine
- Ethyl-5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate
Uniqueness
N-(2,4-difluorophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its difluorophenyl and pyrazolyl groups contribute to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C19H16F2N6O |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H16F2N6O/c1-3-26-11(2)13(10-23-26)17-6-7-22-18-9-16(25-27(17)18)19(28)24-15-5-4-12(20)8-14(15)21/h4-10H,3H2,1-2H3,(H,24,28) |
InChI Key |
UIFYBNAAJAVKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)NC4=C(C=C(C=C4)F)F)C |
Origin of Product |
United States |
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